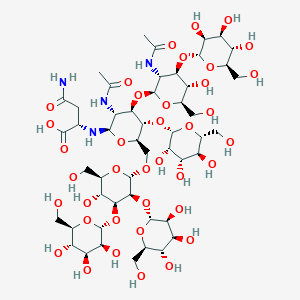

(Man)5(glcnac)2Asn

Vue d'ensemble

Description

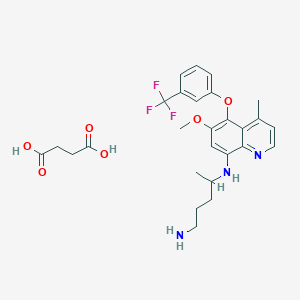

“(Man)5(glcnac)2Asn” is a type of glycan, which is a complex carbohydrate molecule composed of mannose and N-acetylglucosamine . Glycosylation, the process by which glycans are attached to proteins, is vital for the activity, structure, and function of proteins .

Synthesis Analysis

The synthesis of “(Man)5(glcnac)2Asn” involves the action of α-1,2-mannosidase I (MDSI), which catalyzes an essential step in N-glycan structures from Man8GlcNAc2 to Man5GlcNAc2 . This process is part of the chemo-enzymatic approach, which provides high stereoselectivity and economic efficiency .

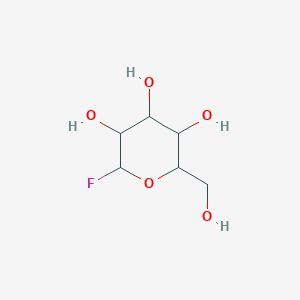

Molecular Structure Analysis

The molecular structure of “(Man)5(glcnac)2Asn” has been studied using techniques such as negative ion collision-induced dissociation (CID) of underivatized N-glycans . This method has proven to be a simple yet powerful method for structural determination .

Chemical Reactions Analysis

The conversion of Man5GlcNAc2-Dol-PP to Man6GlcNAc2-Dol-PP is one of the chemical reactions involving “(Man)5(glcnac)2Asn”. This reaction is catalyzed by the enzyme encoded by the ALG3 gene .

Physical And Chemical Properties Analysis

“(Man)5(glcnac)2Asn” has a molecular weight of 1235.10 . It is typically purified from natural sources and is available in solid form . It is stable and can be stored at -20°C .

Applications De Recherche Scientifique

Structural Studies and Enzymatic Specificity

- The structural studies of two ovalbumin glycopeptides, including (Man)5(GlcNAc)2Asn, have revealed their heterogeneities and determined the structures of their major components. This is crucial for understanding the specificity of endo-beta-N-acetylglucosaminidase enzymes (Tai et al., 1975).

Glycopeptide Synthesis and Modification

- A novel method for the enzymatic synthesis of neoglycoproteins using the oligosaccharide-transfer activity of Endo-A with (Man)6(GlcNAc)2 and (Man)5(GlcNAc)2Asn demonstrates the potential for creating modified glycoproteins (Takegawa et al., 1995).

Role in Protein N-Glycosylation and ER Quality Control

- The (Man)5(GlcNAc)2Asn structure plays a role in the early steps of protein N-glycosylation in the endoplasmic reticulum (ER), as evidenced by studies on malectin, a novel carbohydrate-binding protein that recognizes the Glc(2)-N-glycan (Schallus et al., 2008).

- Glycoprotein folding and quality control in the ER are influenced by the processing of N-linked glycans like (Man)5(GlcNAc)2Asn. This involves the sequential trimming of oligosaccharides and recognition by specific lectins (Lederkremer, 2009).

Genetic Engineering and Glycosylation Modification

- Genetic re-engineering of the secretory pathway in Pichia pastoris to perform sequential glycosylation reactions, mimicking the processing of N-glycans in higher mammals, has been used to produce (Man)5(GlcNAc)2 type N-glycans. This demonstrates the application of (Man)5(GlcNAc)2Asn in creating modified glycosylation patterns (Choi et al., 2003).

Insights into Disorders and Diseases

- Human RFT1 deficiency, impacting N-linked glycosylation and involving the (Man)5(GlcNAc)2Asn structure, has been linked to a congenital disorder of glycosylation. This highlights the importance of understanding the role of such glycan structures in human health (Haeuptle et al., 2008).

Safety And Hazards

Orientations Futures

Future research directions include the application of glycoproteomics, glycomics, and the integration of ‘omics’ approaches to identify, quantify, and characterize the glycosylated proteins in cells . This will help in understanding the role of “(Man)5(glcnac)2Asn” in various biological processes and its potential applications in biotechnology .

Propriétés

IUPAC Name |

(2S)-2-[[(2R,3R,4R,5S,6R)-3-acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[[(2S,3S,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxymethyl]-5-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]amino]-4-amino-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H84N4O38/c1-11(61)52-22-40(90-45-23(53-12(2)62)39(28(68)18(8-59)82-45)89-47-35(75)31(71)25(65)15(5-56)84-47)38(88-46-34(74)30(70)24(64)14(4-55)83-46)20(81-43(22)54-13(44(78)79)3-21(51)63)10-80-50-42(92-49-37(77)33(73)27(67)17(7-58)86-49)41(29(69)19(9-60)87-50)91-48-36(76)32(72)26(66)16(6-57)85-48/h13-20,22-43,45-50,54-60,64-77H,3-10H2,1-2H3,(H2,51,63)(H,52,61)(H,53,62)(H,78,79)/t13-,14+,15+,16+,17+,18+,19+,20+,22+,23+,24+,25+,26+,27+,28+,29+,30-,31-,32-,33-,34-,35-,36-,37-,38+,39+,40+,41-,42-,43+,45-,46-,47+,48+,49+,50-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVFIFRCJRIROQ-KDJOXRTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1NC(CC(=O)N)C(=O)O)COC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N[C@@H](CC(=O)N)C(=O)O)CO[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H84N4O38 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90192049 | |

| Record name | (Man)5(glcnac)2Asn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1349.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Man)5(glcnac)2Asn | |

CAS RN |

38784-68-8 | |

| Record name | (Man)5(glcnac)2Asn | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038784688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Man)5(glcnac)2Asn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-[9-(2-octylcyclopropyl)nonyl]thiourea](/img/structure/B1229851.png)

![3-Hydroxy-1-adamantanecarboxylic acid [2-[1-(2-methoxyethyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester](/img/structure/B1229874.png)

![N-[2-(tert-butylamino)-2-oxo-1-pyridin-4-ylethyl]-N-(2-furanylmethyl)-5-phenyl-1H-pyrrole-2-carboxamide](/img/structure/B1229876.png)